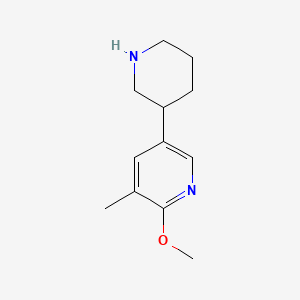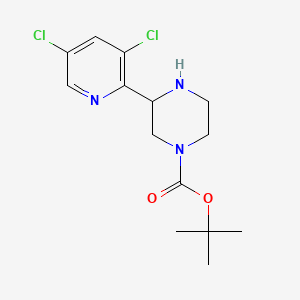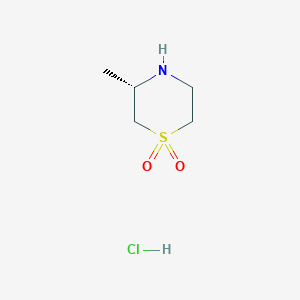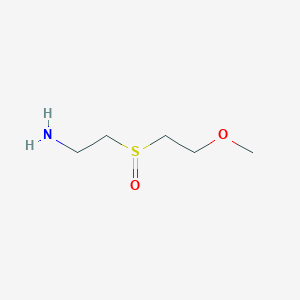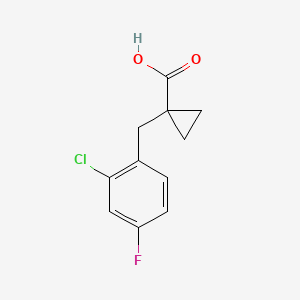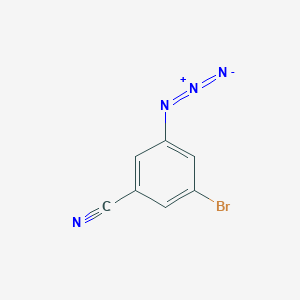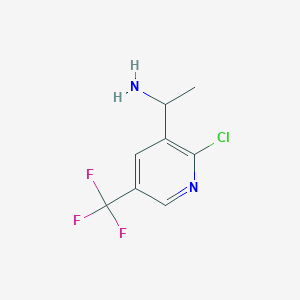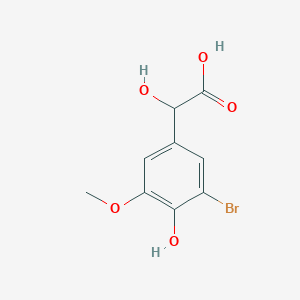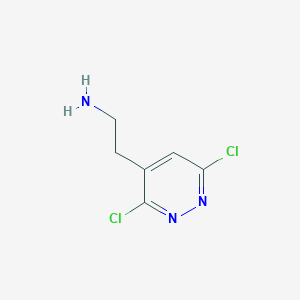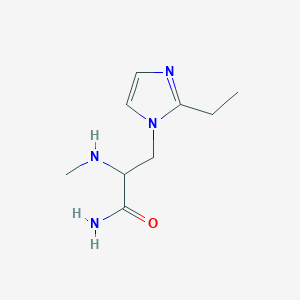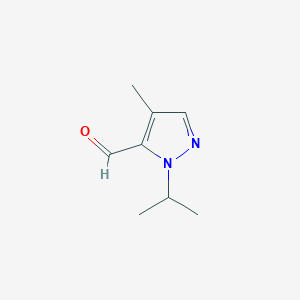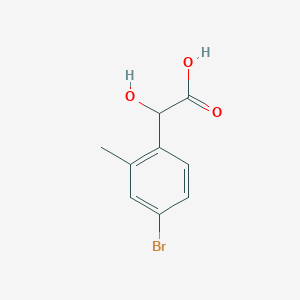
1-(thiolan-3-yl)-1H-indazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Thiolan-3-yl)-1H-indazol-6-amine is a heterocyclic compound that features both an indazole and a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(thiolan-3-yl)-1H-indazol-6-amine typically involves the formation of the indazole ring followed by the introduction of the thiolane moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted hydrazine and a suitable ketone, the indazole ring can be formed through a cyclization reaction. The thiolane ring is then introduced via nucleophilic substitution or addition reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: 1-(Thiolan-3-yl)-1H-indazol-6-amine can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce various substituents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted indazole derivatives.
Scientific Research Applications
1-(Thiolan-3-yl)-1H-indazol-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(thiolan-3-yl)-1H-indazol-6-amine exerts its effects depends on its specific application:
Molecular Targets: It may interact with various enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
- 1-(Thiolan-3-yl)piperidine-4-carboxylic acid hydrochloride : Similar in structure but with a piperidine ring instead of an indazole ring.
- 1-(Thiolan-3-yl)cyclopropylmethanol : Features a cyclopropyl group instead of an indazole ring.
Uniqueness: 1-(Thiolan-3-yl)-1H-indazol-6-amine is unique due to the combination of the indazole and thiolane rings, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C11H13N3S |
|---|---|
Molecular Weight |
219.31 g/mol |
IUPAC Name |
1-(thiolan-3-yl)indazol-6-amine |
InChI |
InChI=1S/C11H13N3S/c12-9-2-1-8-6-13-14(11(8)5-9)10-3-4-15-7-10/h1-2,5-6,10H,3-4,7,12H2 |
InChI Key |
UFZNEULTPQHCMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1N2C3=C(C=CC(=C3)N)C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


